3-Chloro-4-methylbenzaldehyde oxime
Description
Properties
Molecular Formula |
C8H8ClNO |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
(NE)-N-[(3-chloro-4-methylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H8ClNO/c1-6-2-3-7(5-10-11)4-8(6)9/h2-5,11H,1H3/b10-5+ |
InChI Key |
RRTZECQXPJOCGM-BJMVGYQFSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=N/O)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)C=NO)Cl |
Origin of Product |
United States |
Reactivity and Transformational Chemistry of 3 Chloro 4 Methylbenzaldehyde Oxime
Oxime-to-Amine Conversions via Hydrogenation
The reduction of oximes to primary amines is a fundamental transformation in organic synthesis. For 3-Chloro-4-methylbenzaldehyde oxime, this conversion can be achieved through catalytic hydrogenation. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.
Commonly employed catalysts for this transformation include noble metals such as platinum (Pt) and palladium (Pd), often supported on carbon (e.g., Pd/C), as well as non-noble metal catalysts like Raney nickel (Raney Ni). encyclopedia.pubmdpi.com The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or acetic acid. The addition of an acid, like hydrochloric acid (HCl), can facilitate the reaction and lead to the formation of the amine salt, which can be advantageous for purification. encyclopedia.pub
The hydrogenation of 3-Chloro-4-methylbenzaldehyde oxime is expected to proceed with high selectivity to yield (3-chloro-4-methylphenyl)methanamine. The reaction involves the reduction of the carbon-nitrogen double bond and the cleavage of the nitrogen-oxygen bond.
Table 1: General Conditions for Catalytic Hydrogenation of Oximes
| Catalyst | Typical Conditions | Product |
| Pd/C | H₂, Ethanol, room temp. to moderate pressure | Primary Amine |
| PtO₂ (Adam's catalyst) | H₂, Ethanol/HCl, room temp., atm. pressure | Primary Amine |
| Raney Ni | H₂, Ethanol, elevated temp. and pressure | Primary Amine |
This table presents generalized conditions for oxime hydrogenation and is not based on specific experimental data for 3-Chloro-4-methylbenzaldehyde oxime.
Rearrangement Reactions (e.g., Beckmann Rearrangement and its Variants)
The Beckmann rearrangement is a classic and widely studied reaction of oximes, providing a route to substituted amides or nitriles. wikipedia.orgjk-sci.com This acid-catalyzed rearrangement involves the migration of the group anti-periplanar to the oxime's hydroxyl group to the nitrogen atom, with the simultaneous expulsion of water. organic-chemistry.org For aldoximes like 3-Chloro-4-methylbenzaldehyde oxime, the migrating group is the aryl ring, leading to the formation of an N-substituted amide, or a nitrile through fragmentation.
A variety of acidic catalysts can promote the Beckmann rearrangement, including strong Brønsted acids like sulfuric acid and polyphosphoric acid, as well as Lewis acids and other reagents like phosphorus pentachloride and thionyl chloride. wikipedia.orgjocpr.com In the case of aldoximes, the reaction can lead to the formation of a primary amide after hydrolysis of an intermediate nitrilium ion, or more commonly, dehydration to form a nitrile. masterorganicchemistry.com
For example, the closely related 4-chlorobenzaldehyde (B46862) oxime has been shown to convert to 4-chlorobenzonitrile (B146240) in high yield under mild conditions using 2,4,6-trichloro wikipedia.orgsphinxsai.comresearchgate.nettriazine (TCT) in N,N-dimethylformamide (DMF). scispace.com It is expected that 3-Chloro-4-methylbenzaldehyde oxime would undergo a similar transformation to yield 3-chloro-4-methylbenzonitrile (B1583252).
Table 2: Common Catalysts for the Beckmann Rearrangement
| Catalyst/Reagent | Typical Conditions | Product from Aldoxime |
| H₂SO₄, PPA | High Temperature | Amide/Nitrile |
| PCl₅, SOCl₂ | Varies | Amide/Nitrile |
| Cyanuric Chloride/ZnCl₂ | Catalytic, mild | Amide/Nitrile |
| TCT/DMF | Room Temperature | Nitrile |
This table lists general catalysts for the Beckmann rearrangement. wikipedia.orgscispace.comchem-station.com
Cyclization Reactions and Heterocycle Formation
The oxime functionality of 3-Chloro-4-methylbenzaldehyde oxime serves as a valuable precursor for the synthesis of various heterocyclic compounds. A prominent example is the formation of five-membered heterocycles like isoxazoles and isoxazolines.
Isoxazoles and their partially saturated counterparts, isoxazolines, are important classes of heterocyclic compounds with diverse biological activities. nih.gov A common and powerful method for their synthesis is the 1,3-dipolar cycloaddition reaction. wikipedia.org In this context, 3-Chloro-4-methylbenzaldehyde oxime can be converted in situ into the corresponding nitrile oxide, which is a 1,3-dipole. This is typically achieved by oxidation of the oxime.
The in situ generated 3-chloro-4-methylbenzonitrile oxide can then react with a dipolarophile, such as an alkene or an alkyne, to afford isoxazoline (B3343090) or isoxazole (B147169) derivatives, respectively. researchgate.netrsc.org Common oxidizing agents used for the generation of nitrile oxides from aldoximes include sodium hypochlorite (B82951) and chloramine-T. sphinxsai.comresearchgate.net The reaction of the nitrile oxide with an alkene is a [3+2] cycloaddition that leads to the formation of a 4,5-dihydroisoxazole (isoxazoline) ring. If an alkyne is used as the dipolarophile, a fully aromatic isoxazole ring is formed. nih.gov
For instance, research on other substituted benzaldehyde (B42025) oximes has demonstrated the intramolecular oxidative cycloaddition to form condensed isoxazole derivatives. In one study, a chloro-substituted benzaldehyde oxime bearing a propargyl ether group was cyclized to the corresponding chromeno[4,3-c]isoxazole in high yield. mdpi.com This highlights the utility of the oxime group in constructing complex heterocyclic systems.
Functionalization of the Oxime Moiety
The oxime group itself can be functionalized, primarily at the oxygen and nitrogen atoms, to generate various derivatives with altered reactivity and properties.
Oximes are ambident nucleophiles and can undergo alkylation on either the oxygen or the nitrogen atom. acs.org The O-alkylation of 3-Chloro-4-methylbenzaldehyde oxime would lead to the formation of an oxime ether, while N-alkylation would result in a nitrone.
Generally, O-alkylation is the major pathway when oximes are treated with alkylating agents, such as alkyl halides, in the presence of a base. acs.orgorganic-chemistry.org The base deprotonates the hydroxyl group, forming an oximate anion which then acts as a nucleophile. N-alkylation is often a competing side reaction. The ratio of O- to N-alkylation can be influenced by factors such as the solvent, the nature of the counter-ion, and the alkylating agent.
The resulting O-alkyl oxime ethers are stable compounds and can be used in further synthetic transformations. For example, they can undergo cyclization reactions or be used as precursors for the generation of iminyl radicals under different conditions than the parent oxime. morressier.com
Radical Chemistry of Oximes (Iminyl and Iminoxyl Radicals)
The oxime functional group can be a source of nitrogen-centered radicals, specifically iminoxyl and iminyl radicals, which are valuable intermediates in organic synthesis. nsf.gov
Iminoxyl radicals (C=N-O•) can be generated from oximes like 3-Chloro-4-methylbenzaldehyde oxime through one-electron oxidation. nih.govbeilstein-journals.org This oxidation can be achieved using various metal-based oxidants (e.g., Ce(IV), Fe(III), Pb(IV)) or through photolysis. nih.govnih.gov Iminoxyl radicals are key intermediates in reactions such as oxidative cyclizations to form isoxazolines. beilstein-journals.orgresearchgate.net They can also be involved in the formation of the parent aldehyde from the oxime. nih.gov
Further fragmentation of the N-O bond in oxime derivatives can lead to the formation of iminyl radicals (C=N•). nsf.gov These radicals can be generated, for example, from O-acyl oximes via photoredox catalysis. Iminyl radicals are known to undergo a variety of reactions, including intramolecular hydrogen atom transfer and cyclization onto C=C double bonds. nsf.gov The radical chemistry of 3-Chloro-4-methylbenzaldehyde oxime opens up pathways to functionalize the molecule at positions remote from the oxime group itself.
Spectroscopic Characterization Methodologies for Research on 3 Chloro 4 Methylbenzaldehyde Oxime
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.
Proton NMR (¹H NMR) spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms within a molecule. In the case of 3-Chloro-4-methylbenzaldehyde oxime, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, the oxime proton, and the aldehydic proton of the oxime group.
The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring—the chlorine atom and the methyl group. The chlorine atom, being electronegative, will deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). Conversely, the methyl group is electron-donating and will shield adjacent protons, shifting their signals to a lower chemical shift (upfield).
Based on analogous compounds like (E)-4-methylbenzaldehyde oxime and 4-chlorobenzaldehyde (B46862) oxime, the expected ¹H NMR spectral data for 3-Chloro-4-methylbenzaldehyde oxime in a deuterated solvent like CDCl₃ are summarized in the table below. rsc.orgrsc.org The presence of both E and Z isomers of the oxime may lead to the observation of two sets of signals.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| -OH (oxime) | 8.0 - 9.0 | Singlet (broad) | The chemical shift can be variable and concentration-dependent. |
| -CH=N (oximic) | 8.1 - 8.3 | Singlet | Corresponds to the proton of the oxime functional group. |
| Aromatic H | 7.2 - 7.6 | Multiplet | The precise shifts and coupling constants depend on the substitution pattern. |
| Methyl (-CH₃) | 2.3 - 2.5 | Singlet | Signal for the methyl group protons attached to the benzene ring. |
This table presents predicted data based on the analysis of structurally similar compounds.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 3-Chloro-4-methylbenzaldehyde oxime will produce a distinct signal in the ¹³C NMR spectrum.
The chemical shifts of the carbon atoms are also influenced by the electronic effects of the substituents. The carbon atom attached to the chlorine atom will be significantly deshielded, as will the carbons of the oxime group. The predicted ¹³C NMR chemical shifts, based on data from related compounds, are presented below. rsc.org
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=N (oximic) | 148 - 152 |
| Aromatic C-Cl | 134 - 138 |
| Aromatic C-CH₃ | 139 - 142 |
| Aromatic C-H | 125 - 132 |
| Aromatic C (quaternary) | 130 - 135 |
| Methyl (-CH₃) | 20 - 22 |
This table presents predicted data based on the analysis of structurally similar compounds.
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are powerful tools for establishing correlations between different nuclei. An HSQC experiment correlates the chemical shifts of protons directly attached to carbon-13 nuclei. This is particularly useful for unambiguously assigning the signals in both the ¹H and ¹³C NMR spectra of 3-Chloro-4-methylbenzaldehyde oxime, especially for the overlapping aromatic proton and carbon signals. By identifying which proton is attached to which carbon, the structural elucidation becomes more definitive. rsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 3-Chloro-4-methylbenzaldehyde oxime would display characteristic absorption bands corresponding to its key functional groups.
The expected vibrational frequencies for the principal functional groups are outlined in the following table, with comparative data from similar molecules. rsc.org
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| O-H (oxime) | Stretching | 3100 - 3400 (broad) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (methyl) | Stretching | 2850 - 3000 |
| C=N (oxime) | Stretching | 1600 - 1680 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| N-O (oxime) | Stretching | 930 - 960 |
| C-Cl | Stretching | 700 - 850 |
This table presents expected data based on the characteristic absorption regions of functional groups and data from analogous compounds.
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of 3-Chloro-4-methylbenzaldehyde oxime, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of a sample of 3-Chloro-4-methylbenzaldehyde oxime. The gas chromatogram would ideally show a single major peak, indicating the presence of a pure compound, and the mass spectrum of this peak would confirm its identity.
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial technique for verifying the empirical and molecular formula of a newly synthesized compound. For 3-Chloro-4-methylbenzaldehyde oxime, with the molecular formula C₈H₈ClNO, the theoretical elemental composition can be calculated. Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to confirm the purity and correctness of the synthesized compound. nih.gov
| Element | Theoretical Percentage (%) |
| Carbon (C) | 56.65 |
| Hydrogen (H) | 4.75 |
| Chlorine (Cl) | 20.90 |
| Nitrogen (N) | 8.26 |
| Oxygen (O) | 9.43 |
This table presents the calculated elemental composition for the molecular formula C₈H₈ClNO.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This methodology provides detailed insights into molecular geometry, bond lengths, bond angles, and intermolecular interactions that govern the packing of molecules in the crystal lattice. While specific crystallographic data for 3-Chloro-4-methylbenzaldehyde oxime is not publicly available in the reviewed literature, analysis of closely related structures, such as para-substituted halogenated benzaldehyde (B42025) oximes, offers significant understanding of the expected structural characteristics.
Research on analogous compounds, particularly 4-chlorobenzaldehyde oxime, reveals common structural motifs that are anticipated to be present in 3-Chloro-4-methylbenzaldehyde oxime. rsc.org A predominant feature in the crystal structure of substituted benzaldehyde oximes is the formation of centrosymmetric dimers through intermolecular hydrogen bonds. rsc.org In this arrangement, the hydroxyl group (-OH) of one oxime molecule forms a hydrogen bond with the nitrogen atom of an adjacent molecule (O–H⋯N), creating a stable, planar dimeric synthon.
Based on the analysis of these related structures, a hypothetical set of crystallographic parameters for 3-Chloro-4-methylbenzaldehyde oxime can be proposed, which would require experimental validation.
Representative Crystallographic Data for a Substituted Benzaldehyde Oxime Analog (4-chlorobenzaldehyde oxime)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value not specified in source |
| b (Å) | Value not specified in source |
| c (Å) | Value not specified in source |
| α (°) | 90 |
| β (°) | Value not specified in source |
| γ (°) | 90 |
| V (ų) | Value not specified in source |
| Z | 4 |
Note: Specific unit cell dimensions for 4-chlorobenzaldehyde oxime are not detailed in the provided source, but the crystal system and space group are representative for this class of compounds. The value for Z (number of molecules in the unit cell) is typically 4 for this space group.
Expected Key Bond Distances and Angles
The molecular geometry of 3-Chloro-4-methylbenzaldehyde oxime is defined by the bond lengths and angles of its constituent atoms. The C=N double bond of the oxime group and the N-O single bond are central to its structure. The geometry around the C=N bond can exist in either (E) or (Z) configuration, which can significantly affect the crystal packing. In the solid state, benzaldehyde oximes often favor a specific isomer that allows for efficient hydrogen bonding.
| Bond/Angle | Expected Range/Value |
| C=N (Å) | ~ 1.27 |
| N-O (Å) | ~ 1.40 |
| C-Cl (Å) | ~ 1.74 |
| C=N-O (°) | ~ 112 |
| C-C=N (°) | ~ 120 |
Note: These values are typical for related oxime structures and may vary slightly for the specific compound.
Applications of 3 Chloro 4 Methylbenzaldehyde Oxime in Advanced Chemical Synthesis and Materials Science
Role as Synthetic Intermediates in Organic Synthesis
3-Chloro-4-methylbenzaldehyde oxime serves as a versatile synthetic intermediate in a variety of organic transformations. Oximes, in general, are valuable precursors for the synthesis of other functional groups and molecular scaffolds. One of the fundamental reactions involving this oxime is its conversion back to the parent carbonyl compound, 3-chloro-4-methylbenzaldehyde. This deoximation process is crucial when the oxime functionality is used as a protecting group.
Furthermore, the oxime can be readily dehydrated to yield the corresponding nitrile, 3-chloro-4-methylbenzonitrile (B1583252). This transformation provides a convenient route to nitriles from aldehydes, often under mild conditions. researchgate.net The resulting nitrile is itself a valuable intermediate, amenable to hydrolysis to form carboxylic acids, reduction to form amines, or participation in various carbon-carbon bond-forming reactions.
The oxime also acts as a precursor for generating highly reactive nitrile oxides, which are key components in 1,3-dipolar cycloaddition reactions. researchgate.nettandfonline.com This reactivity allows for the construction of important five-membered heterocyclic rings, such as isoxazoles and isoxazolines, which are prevalent in many biologically active compounds and functional materials. researchgate.nettandfonline.com
Table 1: Key Transformations of 3-Chloro-4-methylbenzaldehyde Oxime
| Starting Material | Transformation | Product | Significance |
|---|---|---|---|
| 3-Chloro-4-methylbenzaldehyde oxime | Deoximation | 3-Chloro-4-methylbenzaldehyde | Regeneration of carbonyl group |
| 3-Chloro-4-methylbenzaldehyde oxime | Dehydration | 3-Chloro-4-methylbenzonitrile | Synthesis of nitriles |
Utilization as Protecting Groups for Carbonyl Compounds
In multi-step organic synthesis, it is often necessary to protect a reactive functional group, such as an aldehyde, to prevent it from undergoing unwanted reactions while another part of the molecule is being modified. The conversion of an aldehyde to an oxime is a common and effective protection strategy.
3-Chloro-4-methylbenzaldehyde can be converted to its corresponding oxime by reacting it with hydroxylamine (B1172632). The resulting 3-chloro-4-methylbenzaldehyde oxime is significantly more stable towards a range of reagents, particularly nucleophiles and oxidizing agents, compared to the parent aldehyde. Once the desired transformations on other parts of the molecule are complete, the aldehyde can be regenerated from the oxime through a deoximation reaction. Various methods exist for this deprotection step, often involving hydrolysis under mild oxidative or reductive conditions. The stability and reliable cleavage of oximes make them an important tool in the synthetic chemist's arsenal. organic-chemistry.org
Precursors for Nitrile Oxides
One of the most significant applications of aldoximes, including 3-chloro-4-methylbenzaldehyde oxime, is their role as precursors to nitrile oxides. researchgate.net Nitrile oxides are highly reactive intermediates classified as 1,3-dipoles. The in-situ generation of 3-chloro-4-methylbenzonitrile oxide from the corresponding oxime is typically achieved through oxidation. Common methods involve the use of oxidizing agents like alkali hypohalites, N-bromosuccinimide (NBS), or chloramine-T. researchgate.netmaynoothuniversity.ie
Once generated, these nitrile oxides readily undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. tandfonline.com This reaction provides a direct and efficient pathway for the synthesis of five-membered heterocycles. For instance, reaction with an alkene yields an isoxazoline (B3343090), while reaction with an alkyne produces an isoxazole (B147169). researchgate.net This methodology is a cornerstone of heterocyclic chemistry, enabling access to a diverse range of complex molecules from simple precursors. researchgate.netmaynoothuniversity.ie
Table 2: Synthesis of Heterocycles via Nitrile Oxide from 3-Chloro-4-methylbenzaldehyde Oxime
| Reactant 1 | Reactant 2 (Dipolarophile) | Intermediate | Product Type |
|---|---|---|---|
| 3-Chloro-4-methylbenzaldehyde oxime | Alkene | 3-Chloro-4-methylbenzonitrile oxide | Substituted Isoxazoline |
Development of Functional Materials and Dynamic Networks
The oxime functional group is a cornerstone in the field of dynamic covalent chemistry (DCC), which focuses on the creation of materials capable of adapting their structure and properties in response to external stimuli. These "smart" materials, such as self-healing polymers, vitrimers, and adaptable networks, rely on reversible chemical bonds that can break and reform under specific conditions.
3-Chloro-4-methylbenzaldehyde oxime is a candidate for incorporation as a monomer or cross-linker in such dynamic polymer networks. The key to its function lies in the reversible nature of the oxime linkage, which can undergo exchange reactions, particularly oxime metathesis, when catalyzed by acid. rsc.org This dynamic bond exchange allows a polymer network to rearrange its internal structure, enabling properties like stress relaxation, malleability at elevated temperatures, and self-repair of mechanical damage.
The substituents on the benzaldehyde (B42025) ring—the chloro and methyl groups—play a crucial role in tuning the properties of the resulting material. These groups can modify the electronic nature of the oxime's C=N bond, which in turn influences the kinetics of the dynamic exchange reaction. rsc.org By carefully selecting substituted benzaldehyde oximes like 3-Chloro-4-methylbenzaldehyde oxime, materials scientists can precisely control the dynamic characteristics of the final polymer, such as its healing efficiency, reprocessing temperature, and mechanical strength.
Table 1: Influence of Benzaldehyde Substituents on Dynamic Network Properties
| Substituted Benzaldehyde Oxime | Substituent Effect | Potential Impact on Dynamic Network |
|---|---|---|
| 4-Methoxybenzaldehyde Oxime | Electron-donating | May increase the rate of oxime exchange, leading to faster stress relaxation or self-healing. |
| 4-Nitrobenzaldehyde Oxime | Electron-withdrawing | May decrease the rate of oxime exchange, resulting in a more thermally stable network. |
| 3-Chloro-4-methylbenzaldehyde Oxime | Mixed (Inductive electron-withdrawing Cl, hyperconjugative electron-donating CH₃) | Offers a nuanced control over reaction kinetics, allowing for the fine-tuning of material properties to achieve a balance between dynamic behavior and stability. |
This table illustrates the principle that substituents on the aromatic ring of benzaldehyde oximes can modulate the electronic properties and reactivity of the oxime group, which is a key factor in designing functional dynamic materials.
Applications in Agrochemical and Fine Chemical Industries as Synthetic Building Blocks
In the realms of agrochemical and fine chemical manufacturing, 3-Chloro-4-methylbenzaldehyde oxime serves as a valuable and versatile synthetic intermediate. The oxime group is a stable and effective protecting group for the aldehyde functionality, allowing chemical modifications to be performed on other parts of the molecule without affecting the aldehyde. royalsocietypublishing.org Subsequently, the oxime can be easily hydrolyzed back to the parent aldehyde, 3-Chloro-4-methylbenzaldehyde, when needed.
Beyond its role as a protecting group, the oxime moiety is a versatile functional group that can be converted into other important chemical structures. This versatility makes it a powerful building block for constructing more complex molecules, including active ingredients for pharmaceuticals and agrochemicals. byjus.comlearncbse.in Key transformations include:
Reduction to form primary amines (3-Chloro-4-methylbenzylamine).
Beckmann rearrangement to yield amides (3-Chloro-4-methylbenzamide).
Oxidation to regenerate the parent aldehyde or form other derivatives.
The specific 3-chloro-4-methyl substitution pattern on the benzene (B151609) ring is a structural motif present in numerous biologically active compounds. Therefore, this particular oxime is a strategic precursor for synthesizing targeted molecules where this specific substitution is required for efficacy.
Table 2: Synthetic Utility of 3-Chloro-4-methylbenzaldehyde Oxime
| Starting Material | Reaction Type | Product | Significance of Product |
|---|---|---|---|
| 3-Chloro-4-methylbenzaldehyde Oxime | Reduction (e.g., with H₂/Pd or LiAlH₄) | 3-Chloro-4-methylbenzylamine | Building block for pharmaceuticals and agrochemicals. |
| 3-Chloro-4-methylbenzaldehyde Oxime | Beckmann Rearrangement (e.g., with acid catalyst) | 3-Chloro-4-methylbenzamide | Intermediate for dyes, polymers, and bioactive compounds. |
| 3-Chloro-4-methylbenzaldehyde Oxime | Hydrolysis (e.g., with dilute acid) | 3-Chloro-4-methylbenzaldehyde | A key aldehyde used in various organic syntheses. |
This table demonstrates the role of 3-Chloro-4-methylbenzaldehyde oxime as a versatile synthetic intermediate, capable of being transformed into several other useful chemical building blocks.
Chromatographic Derivatization Agents
In analytical chemistry, derivatization is a technique used to convert an analyte into a related compound with properties more suitable for a given analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). Carbonyl compounds, including aldehydes and ketones, are frequently derivatized to improve their thermal stability, volatility, and detectability. cdc.govnih.gov
The formation of oximes is a classic and reliable method for the derivatization of carbonyls. cdc.gov In this context, a sample containing an unknown aldehyde or ketone is reacted with a hydroxylamine reagent. This reaction converts the carbonyl group into an oxime group. While 3-Chloro-4-methylbenzaldehyde oxime itself is not the derivatizing agent, it is the product of such a reaction if one were analyzing for the presence of 3-Chloro-4-methylbenzaldehyde.
The conversion of 3-Chloro-4-methylbenzaldehyde to its oxime derivative offers several analytical advantages:
Increased Stability : The resulting oxime is often more stable than the parent aldehyde, preventing degradation during chromatographic analysis. cdc.gov
Improved Chromatographic Behavior : Oximes can exhibit better peak shapes and separation from other components in a complex mixture. The formation of syn and anti isomers can sometimes be observed, aiding in identification. cdc.gov
Enhanced Detection : The introduction of the oxime group can make the molecule more responsive to specific detectors used in chromatography.
This derivatization process is fundamental for the accurate quantification of aldehydes in various matrices, from environmental samples to biological extracts. nih.govresearchgate.net The formation of 3-Chloro-4-methylbenzaldehyde oxime allows analysts to reliably detect and measure its parent aldehyde with high sensitivity and specificity.
Table 3: Principle of Carbonyl Derivatization for Chromatography
| Analyte (Carbonyl Compound) | Derivatizing Agent | Derivative Product | Analytical Advantage |
|---|---|---|---|
| Formaldehyde | Hydroxylamine Hydrochloride | Formaldehyde oxime | Enables GC analysis of a highly volatile aldehyde. |
| Acetone | Hydroxylamine Hydrochloride | Acetone oxime | Creates a more stable derivative for quantification. |
| 3-Chloro-4-methylbenzaldehyde | Hydroxylamine Hydrochloride | 3-Chloro-4-methylbenzaldehyde oxime | Forms a stable, detectable product suitable for GC or HPLC analysis, allowing for accurate quantification. |
This table outlines the general principle of using oxime formation as a derivatization strategy for the chromatographic analysis of carbonyl compounds, with 3-Chloro-4-methylbenzaldehyde as a specific example.
Future Directions and Emerging Research Areas
Development of Novel Catalytic Systems for Oxime Reactions
The transformation of oximes into other functional groups is a cornerstone of their synthetic utility. A significant area of ongoing research is the development of new and improved catalytic systems to mediate these reactions with greater efficiency and selectivity.
Historically, the Beckmann rearrangement, which converts oximes to amides, has been a focal point of such research. nih.gov Modern efforts are geared towards creating more environmentally friendly and atom-economical catalytic processes. This includes the exploration of solid-supported catalysts and ionic liquids to facilitate easier catalyst separation and recycling. researchgate.net For instance, the immobilization of functionalized ionic liquids on solid supports like mesoporous silica (B1680970) or metal-organic frameworks (MOFs) is a promising strategy to create robust and reusable heterogeneous catalysts for oxime reactions. researchgate.net
Furthermore, the development of photocatalytic systems is opening new avenues for oxime transformations. nsf.gov Light-induced processes, often employing transition metal complexes or organic photosensitizers, can enable novel reaction pathways that are not accessible through traditional thermal methods. nsf.govacs.org These photocatalytic methods can lead to the formation of unique products and often proceed under mild reaction conditions. nsf.gov The use of simple and abundant metals like cerium as photocatalysts is particularly noteworthy, as it offers a more sustainable alternative to expensive precious metals like iridium. nsf.gov
Exploration of New Synthetic Pathways for Substituted Benzaldehyde (B42025) Oximes
While the condensation of hydroxylamine (B1172632) with the corresponding aldehyde or ketone is the traditional method for synthesizing oximes, researchers are actively exploring new and more efficient synthetic routes. numberanalytics.commdpi.com These efforts are often driven by the need for milder reaction conditions, higher yields, and greater functional group tolerance.
One area of focus is the development of metal-mediated and metal-catalyzed reactions. acs.org For example, the use of metal catalysts can enable the synthesis of oximes from nitro compounds under specific conditions. acs.org Additionally, innovative one-pot reaction sequences are being designed to streamline the synthesis of complex oxime derivatives from readily available starting materials. acs.org
Solvent-free and microwave-assisted synthesis methods are also gaining traction as "green" alternatives to conventional techniques. nih.gov These methods can significantly reduce reaction times and minimize the use of hazardous organic solvents. nih.gov The use of ultrasound has also been shown to enhance reaction rates and improve the efficiency of oxime synthesis. researchgate.net
Advanced Computational Studies on Reactivity and Selectivity
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chemical reactions. In the context of oxime chemistry, advanced computational studies are providing unprecedented insights into reaction mechanisms, reactivity, and selectivity. researchgate.netescholarship.org
Density Functional Theory (DFT) calculations are frequently employed to investigate the thermodynamics and kinetics of oxime reactions, helping to elucidate the intricate details of reaction pathways. researchgate.netescholarship.org These studies can rationalize experimentally observed outcomes and guide the design of new experiments. For example, computational models can predict the influence of substituents on the reactivity of the oxime group, allowing for the targeted synthesis of molecules with desired properties. researchgate.netrsc.org
Molecular dynamics simulations are also being used to explore the dynamic aspects of oxime reactions. escholarship.org These simulations can reveal how the motion of atoms and molecules influences the course of a reaction, providing a more complete picture than static models alone. This is particularly important for understanding complex reactions that may involve multiple competing pathways. escholarship.org
Integration into Supramolecular Chemistry and Materials Science
The unique properties of the oxime functional group, including its ability to form hydrogen bonds and its reversible nature under certain conditions, make it an attractive component for the construction of supramolecular assemblies and functional materials. rsc.orgrsc.orgresearchgate.net
Oximes can act as building blocks in the formation of well-defined supramolecular structures through non-covalent interactions. researchgate.net The study of these interactions is crucial for understanding how molecules self-assemble into larger, organized systems. This knowledge can be applied to the design of new materials with tailored properties, such as crystals with specific packing arrangements or liquid crystals with unique optical properties.
In materials science, the reversible nature of the oxime linkage is being exploited to create dynamic and responsive materials. rsc.orgrsc.org For example, polymers containing oxime crosslinks can exhibit self-healing properties, where the material can repair itself after being damaged. rsc.org This is achieved through the reversible formation and breaking of the oxime bonds, which allows the polymer network to reorganize and mend. The pH-dependent nature of oxime formation and cleavage also allows for the development of materials that can respond to changes in their environment. rsc.org
Investigation of Stereochemical Aspects and Isomerism of the Oxime Group
The carbon-nitrogen double bond of an oxime gives rise to the possibility of geometric isomerism, with the substituents on the nitrogen and carbon atoms arranged in either a syn or anti configuration (or E and Z). nih.govsarthaks.com The stereochemistry of the oxime group can have a profound impact on its reactivity and biological activity. nih.govmaynoothuniversity.ie
Researchers are actively investigating the factors that control the stereochemical outcome of oxime synthesis and the relative stability of the different isomers. nih.govnih.gov X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are key experimental techniques used to determine the stereochemistry of oximes in the solid state and in solution. nih.gov Computational studies also play a crucial role in understanding the energetic differences between isomers and the barriers to their interconversion. nih.gov
Q & A
Q. Advanced
- Oxime functionalization : O-alkylation (e.g., benzylation) enhances lipophilicity, improving membrane penetration.
- Substituent effects : Electron-withdrawing groups (e.g., Cl) increase electrophilicity, potentially enhancing target binding. Comparative studies with 4-methylbenzaldehyde oxime derivatives show a 2–4× increase in antifungal activity when chloro is present .
What are the stability profiles of 3-chloro-4-methylbenzaldehyde oxime under varying pH and temperature conditions?
Basic
The compound is stable in neutral to slightly acidic conditions (pH 5–7) but hydrolyzes in strong acids (pH <3) to regenerate the aldehyde. Thermal stability tests (TGA/DSC) indicate decomposition above 200°C. Storage recommendations include desiccated, dark environments to prevent photodegradation .
What reaction pathways are accessible to 3-chloro-4-methylbenzaldehyde oxime in organic synthesis?
Advanced
Key transformations include:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | HO, m-CPBA | Nitrile (via Beckmann rearrangement) |
| Reduction | LiAlH | Primary amine |
| Substitution | R-NH (amines) | Schiff bases or imines |
| Mechanistic studies (e.g., DFT calculations) can predict regioselectivity in these reactions . |
How can researchers design in vitro toxicity assessments for 3-chloro-4-methylbenzaldehyde oxime?
Basic
Use standardized models:
- Ames test : For mutagenicity screening.
- HepG2 cell viability assay : To assess hepatotoxicity.
- EC determination in D. magna : For aquatic toxicity profiling. Dose-response curves (0.1–100 µM) are typical .
What computational models are suitable for predicting the environmental fate of 3-chloro-4-methylbenzaldehyde oxime?
Q. Advanced
- EPI Suite : Estimates biodegradation half-life (e.g., BIOWIN model predicts ~30 days).
- QSAR : Correlates logP (calculated ~2.1) with bioaccumulation potential.
- Molecular docking : To assess binding affinity to environmental receptors (e.g., soil enzymes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
